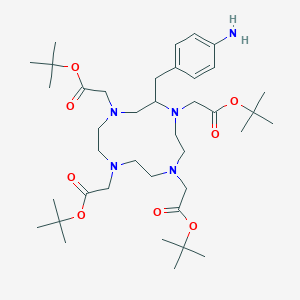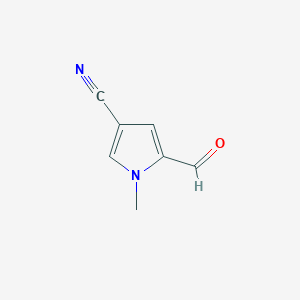
Biphenyl-4,4'-dicarbohydrazide
Übersicht
Beschreibung
Biphenyl-4,4’-dicarbohydrazide is an organic compound that belongs to the family of hydrazides. It is used to prepare BPDC-based polymers, which exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required .
Synthesis Analysis
The synthesis of lanthanide biphenyl-4,4’-dicarboxylates (bpdc) series has been obtained by the conventional precipitation method . The complexes of lanthanide (III) with biphenyl-4,4’-dicarboxylic acid were prepared by adding hot aqueous solutions of sodium biphenyl-4,4’-dicarboxylate (bpdc) dropwise into the hot aqueous solution of rare earth chlorides while stirring continuously .Molecular Structure Analysis
The polymeric structure consists of neodymium polyhedra bridged by bpdc ligands . Eight-coordinated Nd(III) atoms are surrounded by seven oxygen atoms from six bpdc moieties and one oxygen atom from the DMF molecule . The 3D structure of the complex contains two types of channels occupied by DMF molecules .Chemical Reactions Analysis
Heating in the air atmosphere resulted in the multi-steps decomposition process, namely endothermic dehydration and strong exothermic decomposition processes . The dehydration process leads to the formation of stable anhydrous Ln2bpdc3 compounds which subsequently decompose to the corresponding lanthanide oxides .Physical and Chemical Properties Analysis
The synthesized compounds are polycrystalline and insoluble in water . They crystallize in the low symmetry crystal systems, like monoclinic and triclinic .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
Polychlorinated Biphenyls (PCBs) in the Environment
PCBs, chemically related to Biphenyl-4,4'-dicarbohydrazide, have been extensively studied for their environmental persistence and toxicity. Remediation techniques for contaminated soils and sediments include phytoremediation, microbial degradation, chemical reagents, and activated carbon removal. Emerging solutions like supercritical water oxidation and nanoscale zero-valent iron show promise but require further research (Ran Jing et al., 2018).
Health Effects and Toxicology
Human Health Effects
Exposure to biphenyl compounds, including PCBs, is associated with various health risks. For example, PCB exposure has been linked to cancer, kidney toxicity, and other health hazards, underscoring the importance of understanding and mitigating exposure risks (Zheng Li et al., 2015).
Biodegradation of Biphenyl Compounds
The environmental persistence of biphenyl compounds like PCBs is a significant concern. Studies on biodegradation highlight the potential for biological processes to mitigate this persistence, emphasizing the role of both anaerobic and aerobic degradation pathways (J. Borja et al., 2005).
Research and Development Applications
Development of Psychotropic Drugs
Research on derivatives of biphenyl compounds, such as phosphorylated carboxylic acids, has explored their potential in developing new psychotropic drugs. These studies highlight the versatility of biphenyl derivatives in pharmaceutical research, offering new avenues for therapeutic applications (I. I. Semina et al., 2016).
Wirkmechanismus
Target of Action
It is known that the compound can form metal-organic frameworks (mofs) with metals such as ni, co, and cd . These MOFs have been studied for their magnetic properties .
Mode of Action
It is known to interact with its targets to form mofs . For instance, in a cadmium compound, 4,4’-Bisbenzhydrazide and bdc anions act as bidentate ligands and coordinate to cadmium cations to form a three-dimensional network .
Biochemical Pathways
The compound’s ability to form mofs suggests it may influence pathways related to magnetism and material science .
Pharmacokinetics
It is known that adme properties are strongly influenced by physicochemical parameters
Result of Action
Its ability to form mofs suggests it may have effects related to magnetism and material science .
Action Environment
It is known that the compound can form mofs under solvothermal conditions , suggesting that temperature and pressure may influence its action.
Eigenschaften
IUPAC Name |
4-[4-(hydrazinecarbonyl)phenyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-17-13(19)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHAJPFARLTGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)NN)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B3327930.png)









![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)



